molecular formula C8H5F2NaO3 B2515229 Sodium 2,2-difluoro-2-phenoxyacetate CAS No. 2219378-88-6

Sodium 2,2-difluoro-2-phenoxyacetate

Cat. No. B2515229
CAS RN: 2219378-88-6
M. Wt: 210.112
InChI Key: LGBCVUYZSDTQEQ-UHFFFAOYSA-M
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Description

Ecotoxicological Evaluation of Sodium Fluoroacetate

Sodium monofluoroacetate, a potent pesticide, has been studied for its effects on aquatic organisms. The study utilized Vibrio fischeri, Chlorella vulgaris, and Daphnia magna to assess the ecotoxicological impact of sodium fluoroacetate. The findings indicated that C. vulgaris and D. magna were particularly sensitive to the compound, with a No Observed Adverse Effect Level (NOAEL) of 0.1 mM and an EC50 of 0.5 mM at 72 hours, respectively. Despite the acute toxicity, the high biodegradation rate and low bioaccumulation potential of sodium fluoroacetate suggest a low risk of long-term adverse effects on aquatic life. Additionally, the study investigated the effects on fish cell lines, revealing that the hepatoma fish cell line PLHC-1 was more sensitive than the fibroblast-like fish cell line RTG-2. The research highlighted the potential involvement of sulphydryl groups and oxidative stress in cell death induced by sodium fluoroacetate .

Synthesis of Difluorocarbene-Triggered Cyclization

An efficient synthesis method for (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives has been developed using sodium chlorodifluoroacetate. The process involves the reaction of a thiolate with difluorocarbene, followed by intramolecular nucleophilic addition to various functional groups such as ketones, cyano, or esters. This method represents a significant advancement in the synthesis of difluorinated compounds, which are of interest due to their potential applications in pharmaceuticals and agrochemicals .

Structural Analysis of Sodium (2-carbamoylphenoxy) Acetate Salt

The crystal structure of sodium (2-carbamoylphenoxy) acetate salt has been determined, revealing that it belongs to the P-1 space group of the triclinic system. The unit cell is composed of four (2-carbamoylphenoxy) acetate molecules, with sodium ions coordinated by oxygen atoms. The study also reported the first-time FT-IR and Raman spectra of the compound, with assignments of normal modes supported by density functional theory frequency calculations. The supramolecular self-assembly of the molecules is facilitated by hydrogen bonds and various intermolecular interactions, as evidenced by Hirshfeld surface analysis .

Crystal and Molecular Structure of Sodium Phenoxyacetate Hemihydrate

The crystal and molecular structure of sodium phenoxyacetate hemihydrate has been elucidated using three-dimensional X-ray techniques. The sodium ions in the structure are surrounded by distorted octahedra of oxygen atoms, with coordination from phenoxyacetate ions and a water molecule. This study provides detailed insights into the arrangement of sodium phenoxyacetate in the crystalline state, which is important for understanding its reactivity and interactions .

Synthesis of Novel Macrocyclic and Heterocyclic Taurine Derivatives

A novel approach for synthesizing macrocyclic and heterocyclic taurine derivatives has been developed. The reaction involves sodium 2-[(4,4-diethoxybutyl)amino]ethanesulfonate with phenols in the presence of trifluoroacetic acid. The structures of the resulting products were confirmed by spectral data, contributing to the field of synthetic organic chemistry and expanding the range of taurine-based compounds .

Preparation and Crystal Structure of Substituted Phenoxyacetic Acid and Its Sodium Complex

The study synthesized and determined the structures of a ring-substituted phenoxyacetic acid and its complex adduct with sodium. The acid displayed unique three-center intramolecular hydrogen bonding, while the sodium complex featured seven-coordinate sodium ions with intricate coordination involving protonated and ionic ligand molecules. The crystal structure elucidation of these compounds provides valuable information for the design and development of metal-organic frameworks and coordination chemistry .

Scientific Research Applications

Structural Analysis and Chemical Properties

The structural intricacies and chemical properties of sodium phenoxyacetate derivatives have been a focal point in scientific research. Evans et al. (2001) detailed the structure of sodium phenoxyacetate hemihydrate, highlighting its ribbon-like structure comprising octahedral NaO(6) units. This intricate structure further involves bridged Na(2)O(2) squares by water molecules, placing the phenyl substituents on the ribbon's exterior (Evans et al., 2001). Furthermore, Smith et al. (1995) explored the tridentate substituted phenoxyacetic acid (2-Benzoyl-5-methoxyphenoxy)acetic acid and its sodium complex adduct, elucidating the intriguing hydrogen bonding and coordination in these structures (Smith et al., 1995).

Synthetic Applications and Chemical Reactions

The sodium 2,2-difluoro-2-phenoxyacetate compound and its derivatives have significant applications in synthesis and chemical reactions. Carr et al. (1988) utilized sodium trifluoroacetate to introduce trifluoromethyl groups in various aromatic and alkyl systems, proposing an intermediate of the form [CF3Cul]– in this copper-assisted process (Carr et al., 1988). Liang et al. (2020) developed an efficient method for synthesizing (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives using sodium chlorodifluoroacetate, marking a significant advance in synthetic chemistry involving difluorocarbene (Liang et al., 2020).

Environmental and Ecotoxicological Studies

In the realm of environmental science and ecotoxicology, studies have been conducted to understand the impact of sodium fluoroacetate compounds on aquatic organisms. Zurita et al. (2007) assessed the adverse effects of sodium monofluoroacetate, a metabolite of various fluorinated compounds, on aquatic organisms like Vibrio fischeri, Chlorella vulgaris, and Daphnia magna, revealing its potent ecotoxicological effects (Zurita et al., 2007).

properties

IUPAC Name

sodium;2,2-difluoro-2-phenoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3.Na/c9-8(10,7(11)12)13-6-4-2-1-3-5-6;/h1-5H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBCVUYZSDTQEQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)[O-])(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,2-difluoro-2-phenoxyacetate

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